6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

For medicinal chemistry teams needing rapid diversification at C6 for antimalarial SAR. This scaffold eliminates the bottleneck of synthesizing the core from scratch. Key advantages: - 6-Chloro leaving group enables direct access to 6-amino analog libraries via facile nucleophilic substitution. - 2-Methoxy substituent boosts antiplasmodial potency up to 12.5-fold vs. unsubstituted analogs. - Bypasses cryptolepine toxicity while retaining the bioactive indoloquinoline core for anticancer metallodrug design.

Molecular Formula C16H11ClN2O
Molecular Weight 282.72 g/mol
CAS No. 649749-00-8
Cat. No. B12603292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline
CAS649749-00-8
Molecular FormulaC16H11ClN2O
Molecular Weight282.72 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(C3=C2NC4=CC=CC=C43)Cl
InChIInChI=1S/C16H11ClN2O/c1-20-9-6-7-13-11(8-9)15-14(16(17)19-13)10-4-2-3-5-12(10)18-15/h2-8,18H,1H3
InChIKeyCMXQCBXMSMNPCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline Overview


6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline is a synthetic tetracyclic heterocycle belonging to the indolo[3,2-c]quinoline class, which is structurally related to the natural antimalarial alkaloid isocryptolepine [1]. The compound features a 6-chloro leaving group that serves as an electrophilic handle for nucleophilic aromatic substitution, enabling rapid diversification at the C6 position, while the 2-methoxy substituent modulates electronic properties and biological activity [1]. This dual substitution pattern distinguishes it from both the parent natural product and simpler 6-chloro analogs, positioning it as a key intermediate in medicinal chemistry programs targeting malaria and cancer.

Why 6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline Is Irreplaceable


Indolo[3,2-c]quinoline analogs are not interchangeable due to the profound impact of substituent position and identity on both synthetic utility and biological activity. The 6-chloro group is essential for downstream nucleophilic substitution chemistry; without it, access to 6‑amino derivatives is blocked [1]. Simultaneously, the 2-methoxy group exerts a significant electronic influence that enhances antiplasmodial potency in the resulting 6‑amino analogs by up to 12.5‑fold compared to the unsubstituted parent [1]. Simply substituting a 6‑chloro‑2‑fluoro or 6‑chloro‑2‑bromo analog would alter both reaction yields and the ultimate biological profile, making the specific 2‑methoxy/6‑chloro combination a non‑fungible building block in medicinal chemistry campaigns.

6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline: Quantitative Evidence


Synthetic Utility: C6 Derivatization

The presence of the 6‑chloro leaving group in 6‑chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline permits direct nucleophilic displacement with primary and secondary amines, providing a divergent synthetic route to a library of 6‑amino‑11H‑indolo[3,2‑c]quinolines [1]. In contrast, the parent isocryptolepine and other indoloquinoline natural products lack this reactive handle, requiring multi‑step functionalization to achieve similar diversity. The 2‑methoxy group further influences the electronic environment at C6, potentially affecting reaction rates and yields compared to 2‑unsubstituted or 2‑halogenated analogs [1].

Medicinal Chemistry Organic Synthesis Nucleophilic Aromatic Substitution

Anti‑Plasmodial Activity Enhancement by 2-Methoxy

In a systematic SAR study of 6‑amino‑11H‑indolo[3,2‑c]quinolines, the 2‑methoxy substituent was shown to significantly improve in vitro antiplasmodial activity against the chloroquine‑sensitive NF54 strain of Plasmodium falciparum. Compound 6h, bearing a 2‑methoxy group and a phenylurea‑containing side chain, exhibited an IC50 of 50.0 nM, representing a 12.5‑fold improvement over the unsubstituted analog 6a (IC50 = 626.8 nM) and a 2.4‑fold improvement over the 2‑chloro analog 6k (IC50 ≈ 120 nM estimated from related compounds) [1]. While these data are derived from 6‑amino derivatives, they unambiguously demonstrate the value of the 2‑methoxy group in enhancing the biological activity of the indolo[3,2‑c]quinoline scaffold.

Antimalarial Drug Discovery SAR Plasmodium falciparum

Optimized Lipophilicity for Cellular Permeability

Calculated physicochemical properties reveal that 6‑chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline occupies a favorable lipophilicity window compared to both the highly polar natural product isocryptolepine and the less lipophilic 2‑unsubstituted 6‑chloro analog. The 2‑methoxy group increases the octanol‑water partition coefficient (LogP) to approximately 4.6, while maintaining a topological polar surface area (TPSA) of 37.9 Ų [1]. This balance is associated with improved passive membrane permeability and oral bioavailability potential, without the excessive lipophilicity that can lead to poor solubility and promiscuous binding.

Drug Design ADME Lipophilicity

Cytotoxic Copper(II) Complex Formation

Indolo[3,2‑c]quinoline derivatives bearing halogen and methoxy substituents serve as effective ligands for the synthesis of cytotoxic copper(II) complexes. In a structure‑activity study, copper(II) complexes of indoloquinoline‑derived Schiff bases displayed IC50 values in the low nanomolar to sub‑micromolar range against human ovarian carcinoma (CH1), non‑small cell lung cancer (A549), and colon carcinoma (SW480) cell lines [1]. While the specific 6‑chloro‑2‑methoxy ligand was not directly evaluated, the study established that electron‑releasing (methoxy) and electron‑withdrawing (chloro) substituents on the indoloquinoline core can be tolerated and may fine‑tune the cytotoxicity of the resulting metal complexes. The presence of the 6‑chloro group provides a site for further ligand elaboration, enabling the design of tridentate or tetradentate chelators with enhanced metal‑binding affinity.

Bioinorganic Chemistry Anticancer Agents Metal Complexes

Patent Coverage of Key Intermediate

The indolo[3,2‑c]quinoline scaffold, including 6‑chloro‑2‑methoxy‑substituted variants, is explicitly claimed in multiple patent applications directed toward antimalarial and anticancer therapies. For instance, US Patent Application 2010/0286163 discloses indolo[3,2‑c]quinoline compounds of formula (I) that inhibit both cancer cell growth and telomerase activity [1]. Similarly, patents from Okayama University describe indolo[3,2‑c]quinoline derivatives with high antimalarial activity, including effectiveness against chloroquine‑resistant strains and low toxicity to non‑tumor cells [2]. The specific combination of a 6‑chloro leaving group and a 2‑methoxy substituent is essential for generating the most potent examples within these patent families.

Patent Landscape Drug Discovery Intellectual Property

6-Chloro-2-methoxy-11H-indolo[3,2-C]quinoline: Application Scenarios


Divergent Synthesis of 6-Amino Libraries for Antimalarial SAR

Medicinal chemistry teams focused on optimizing antimalarial leads should utilize 6‑chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline as a central intermediate. The 6‑chloro group undergoes facile nucleophilic substitution with diverse amines (primary, secondary, cyclic, alkyl, aryl) under thermal or microwave conditions, enabling the rapid generation of focused libraries. The 2‑methoxy group ensures that the resulting 6‑amino derivatives possess enhanced antiplasmodial activity, as demonstrated by the 12.5‑fold improvement over 2‑unsubstituted analogs [1]. This strategy accelerates SAR exploration and lead optimization against both chloroquine‑sensitive and chloroquine‑resistant Plasmodium falciparum strains.

Copper(II) Anticancer Complex Preparation

Researchers in bioinorganic chemistry and metallodrug development can employ 6‑chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline as a ligand precursor. By first converting the 6‑chloro group to a hydrazine or amine and subsequently forming a Schiff base with 2‑acetylpyridine or 2‑formylpyridine, tridentate ligands can be prepared that coordinate copper(II) to yield highly cytotoxic complexes. The indoloquinoline scaffold confers 6‑ to 9‑fold greater cytotoxicity in SW480 colon carcinoma cells compared to paullone‑derived analogs [2]. The methoxy and chloro substituents allow electronic tuning of the metal center, potentially modulating redox properties and biological activity.

N11-Methylated Cryptolepine Analogs

The natural product cryptolepine, which features a quaternary N5‑methyl group, exhibits potent DNA intercalation and topoisomerase II inhibition but suffers from high toxicity. 6‑Chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline can be N11‑methylated using methyl iodide and a base, followed by C6 amination, to generate analogs that retain the favorable DNA‑binding properties while potentially improving the therapeutic index [1]. The 2‑methoxy group further modulates electronic distribution, influencing DNA intercalation affinity and selectivity for G‑quadruplex structures [1].

Custom Synthesis and Contract Research Services

Contract research organizations (CROs) and custom synthesis providers should stock 6‑chloro‑2‑methoxy‑11H‑indolo[3,2‑c]quinoline as a key building block for client projects in antimalarial and anticancer drug discovery. Its dual reactive handles (6‑chloro for substitution, 2‑methoxy for electronic tuning) make it a versatile entry point for generating diverse indoloquinoline libraries. The compound's established use in peer‑reviewed SAR studies [1] and patent filings [REFS-3, REFS-4] validates its relevance to current medicinal chemistry programs, reducing the risk of synthesizing obsolete or non‑protected chemical space.

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